1H-1,2,4-Triazole, 1-(diethoxymethyl)-
Description
Contextual Significance of 1,2,4-Triazole (B32235) Ring Systems in Organic Synthesis
The 1,2,4-triazole ring is a five-membered aromatic heterocycle containing three nitrogen atoms and two carbon atoms. This structural motif is a cornerstone in medicinal and agricultural chemistry, primarily due to its remarkable range of biological activities. clockss.orglifechemicals.com The stability of the triazole ring, attributed to its aromaticity, and its ability to engage in various non-covalent interactions such as hydrogen bonding and dipole interactions, make it a privileged scaffold in drug design. ijsr.net
Derivatives of 1,2,4-triazole have been shown to possess a wide spectrum of pharmacological properties, including:
Antifungal: Triazole-based drugs like fluconazole (B54011) and itraconazole (B105839) are frontline treatments for fungal infections. They function by inhibiting the enzyme lanosterol (B1674476) 14α-demethylase, which is crucial for the synthesis of ergosterol, a vital component of fungal cell membranes. mdpi.com
Anticancer: Compounds such as letrozole (B1683767) and anastrozole, which feature the 1,2,4-triazole moiety, are used in cancer therapy as aromatase inhibitors. mdpi.com
Antiviral: The broad-spectrum antiviral agent ribavirin (B1680618) contains a 1,2,4-triazole-3-carboxamide core structure. beilstein-journals.org
Other Activities: The 1,2,4-triazole nucleus is also found in compounds with antibacterial, anti-inflammatory, anticonvulsant, and antitubercular activities. chemmethod.comsemanticscholar.org
This wide applicability has spurred continuous research into new synthetic methods for creating substituted 1,2,4-triazoles to explore novel therapeutic agents. scispace.commissouri.edu The synthesis of these derivatives often requires precise control over the substitution pattern on the heterocyclic ring, necessitating the use of advanced synthetic strategies.
Rationale for Diethoxymethyl Functionalization on the Triazole Nucleus
The functionalization of the 1,2,4-triazole nucleus with a diethoxymethyl group at the N-1 position is a strategic maneuver in multi-step organic synthesis. The diethoxymethyl group, an acetal (B89532), serves as a protecting group for the acidic N-H proton of the triazole ring.
In organic synthesis, a protecting group is a chemical moiety that is temporarily introduced to block a reactive functional group within a molecule. This allows chemical modifications to be performed selectively at other positions of the molecule, which would otherwise be incompatible with the unprotected functional group. missouri.eduharvard.edu The ideal protecting group should be easy to introduce, stable to a wide range of reaction conditions, and easy to remove cleanly in high yield when its protective function is no longer needed. tcichemicals.com
The N-H proton of the 1,2,4-triazole ring is acidic (pKa ≈ 10.26) and nucleophilic, meaning it can interfere with many common synthetic reactions, such as those involving strong bases (e.g., organolithium reagents) or electrophiles. researchgate.net By converting the N-H group to an N-CH(OEt)₂ group, its acidic and nucleophilic character is masked. This protection enables chemists to perform a variety of reactions, including:
Directed Lithiation: Formation of an organolithium species at a specific carbon atom.
Cross-Coupling Reactions: Formation of carbon-carbon or carbon-heteroatom bonds.
Modifications of other substituents on the molecule that would be sensitive to the acidic triazole proton.
Once the desired transformations are complete, the diethoxymethyl group can be removed, typically by acid-catalyzed hydrolysis, to regenerate the parent N-H of the 1,2,4-triazole ring.
Overview of Academic Research Perspectives on 1H-1,2,4-Triazole, 1-(diethoxymethyl)-
Academic research on 1H-1,2,4-Triazole, 1-(diethoxymethyl)- is primarily focused on its role as a synthetic intermediate rather than on its intrinsic properties. Its structure is designed to solve a common problem in the functionalization of the 1,2,4-triazole ring: regioselectivity. The alkylation of unsubstituted 1,2,4-triazole often leads to a mixture of N-1 and N-4 substituted isomers, complicating purification and reducing the yield of the desired product. researchgate.net The use of a protecting group strategy ensures that substitution occurs specifically at the N-1 position.
A key area of research where N-1 protected triazoles are crucial is in directed metallation . The direct lithiation of the 1,2,4-triazole ring itself is challenging. However, by protecting the N-1 position, it is possible to direct lithiation specifically to the C-5 position using a strong base like n-butyllithium. semanticscholar.org This C-5 lithiated intermediate is a powerful nucleophile that can react with a wide range of electrophiles to introduce new substituents at this position.
The general synthetic utility is outlined in the following scheme:
Protection: 1H-1,2,4-Triazole is reacted with a reagent to attach the diethoxymethyl group to the N-1 position, yielding 1H-1,2,4-Triazole, 1-(diethoxymethyl)-.
Directed Lithiation: The protected triazole is treated with a strong base (e.g., n-butyllithium) at low temperature, which selectively removes the proton from the C-5 position.
Electrophilic Quench: The resulting C-5 lithiated species is reacted with an electrophile (E+) to form a new C-E bond, yielding a 5-substituted-1-(diethoxymethyl)-1H-1,2,4-triazole.
Deprotection: The diethoxymethyl group is removed under acidic conditions to yield the final 5-substituted-1H-1,2,4-triazole.
This strategy provides a reliable and regioselective route to 5-substituted 1,2,4-triazoles, which are valuable precursors for pharmaceuticals and agrochemicals. Research in this area focuses on optimizing reaction conditions, expanding the scope of compatible electrophiles, and applying this methodology to the total synthesis of complex target molecules. While studies may utilize different N-1 protecting groups, the underlying principle and research perspective remain the same, highlighting the importance of intermediates like 1H-1,2,4-Triazole, 1-(diethoxymethyl)- in enabling advanced synthetic transformations. semanticscholar.orgresearchgate.net
Data Tables
Table 1: Physicochemical Properties of 1H-1,2,4-Triazole, 1-(diethoxymethyl)-
| Property | Value |
|---|---|
| CAS Number | 123124-67-4 chemmethod.com |
| Molecular Formula | C₇H₁₃N₃O₂ chemmethod.com |
| Molecular Weight | 171.20 g/mol chemmethod.com |
| Canonical SMILES | C(N1C=NC=N1)(OCC)OCC |
| IUPAC Name | 1-(diethoxymethyl)-1H-1,2,4-triazole |
Table 2: Common Protecting Groups for N-Heterocycles
| Protecting Group | Abbreviation | Common Introduction Reagents | Common Removal Conditions |
|---|---|---|---|
| Diethoxymethyl | DEM | Triethyl orthoformate, acid catalyst | Aqueous acid (e.g., HCl, TFA) |
| [2-(Trimethylsilyl)ethoxy]methyl | SEM | SEM-Cl, base (e.g., NaH) | Fluoride source (e.g., TBAF), or acid semanticscholar.org |
| Diphenylmethyl (Benzhydryl) | DPM | Diphenylmethyl bromide, base | Hydrogenolysis, strong acid (e.g., TFA) researchgate.net |
| tert-Butoxycarbonyl | Boc | Boc₂O, DMAP | Strong acid (e.g., TFA) tcichemicals.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H13N3O2 |
|---|---|
Molecular Weight |
171.20 g/mol |
IUPAC Name |
1-(diethoxymethyl)-1,2,4-triazole |
InChI |
InChI=1S/C7H13N3O2/c1-3-11-7(12-4-2)10-6-8-5-9-10/h5-7H,3-4H2,1-2H3 |
InChI Key |
BFYYAMMWKCRKDG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(N1C=NC=N1)OCC |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1h 1,2,4 Triazole, 1 Diethoxymethyl
Regioselective N1-Functionalization of 1,2,4-Triazoles via Alkylation Strategies
The alkylation of 1,2,4-triazole (B32235) can theoretically occur at the N1, N2, or N4 positions, leading to a mixture of regioisomers. Achieving high regioselectivity for N1-alkylation is a key challenge and a primary focus of synthetic development.
Direct Alkylation Protocols with Diethoxymethyl Halides
Direct alkylation of 1,2,4-triazole with a suitable diethoxymethyl halide, such as bromo(diethoxy)methane or chloro(diethoxy)methane, represents the most straightforward approach to 1H-1,2,4-Triazole, 1-(diethoxymethyl)-. The regioselectivity of this reaction is highly dependent on the reaction conditions, including the choice of base, solvent, and temperature.
Studies on the alkylation of 1,2,4-triazole with various alkyl halides have shown a general preference for the formation of the N1-substituted isomer. nih.govnih.gov For instance, the alkylation of 1,2,4-triazole with 4-nitrobenzyl halides in the presence of a variety of bases consistently yields a 90:10 ratio of N1 to N4 isomers. nih.gov The use of a non-nucleophilic organic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in a solvent like tetrahydrofuran (B95107) (THF) has been reported to provide a convenient and high-yielding synthesis of 1-substituted-1,2,4-triazoles. nih.gov
While direct experimental data for the reaction of 1,2,4-triazole with diethoxymethyl halides is limited, analogous reactions provide a strong basis for predicting the outcome. A highly regioselective method for introducing an alkoxymethyl substituent involves the use of alkyloxymethyl acetates with silylated triazole derivatives. mdpi.com Specifically, the reaction of silylated methyl 1,2,4-triazole-3-carboxylate (B8385096) with alkyloxymethyl acetates in the presence of a Lewis acid like tin tetrachloride (SnCl₄) exclusively yields the corresponding methyl 1-alkoxymethyl-1,2,4-triazole-3-carboxylate. mdpi.com This suggests that a similar strategy, by first silylating 1,2,4-triazole followed by reaction with diethoxymethyl acetate, could provide a highly regioselective route to the desired N1-isomer.
Table 1: Comparison of Bases and Solvents in N1-Alkylation of 1,2,4-Triazoles
| Base | Solvent | Typical N1:N4 Ratio | Reference |
|---|---|---|---|
| DBU | THF | ~90:10 | nih.gov |
| K₂CO₃ | DMF | N1-prevalent | nih.gov |
Phase-Transfer Catalysis in N1-Alkylation Reactions
Phase-transfer catalysis (PTC) offers a powerful and environmentally benign approach to facilitate the alkylation of heterocycles. windows.net This technique is particularly useful when dealing with reactions between a water-soluble nucleophile (like the triazolide anion) and an organic-soluble electrophile (like a diethoxymethyl halide). The phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt, transports the triazolide anion from the aqueous or solid phase into the organic phase, where the reaction occurs.
The use of PTC in the N-alkylation of azoles has been shown to improve reaction rates and yields. For the alkylation of 1,2,4-triazole, conditions utilizing potassium carbonate as the base and a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB) in a suitable organic solvent can be employed. nih.gov Microwave-assisted alkylation of 1,2,4-triazole in the presence of an ionic liquid, which can also act as a phase-transfer agent, has been shown to be a highly efficient and regioselective method for obtaining 1-alkyl-1,2,4-triazoles. frontiersin.org
Table 2: Common Phase-Transfer Catalysts for N-Alkylation
| Catalyst | Catalyst Type | Typical Application |
|---|---|---|
| Tetrabutylammonium bromide (TBAB) | Quaternary Ammonium Salt | General N-alkylation of heterocycles |
| Benzyltriethylammonium chloride (BTEAC) | Quaternary Ammonium Salt | Alkylation of amides and imides |
Multicomponent Reaction Approaches Incorporating Diethoxymethyl Precursors
Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a complex product, offer significant advantages in terms of efficiency, atom economy, and rapid access to molecular diversity. researchgate.netrsc.org While specific MCRs for the direct synthesis of 1H-1,2,4-Triazole, 1-(diethoxymethyl)- are not extensively documented, the principles of MCRs for triazole synthesis can be adapted to include diethoxymethyl-containing synthons.
Cycloaddition Reactions with Activated Diethoxymethyl-Substituted Synthons
[3+2] Cycloaddition reactions are a cornerstone of 1,2,4-triazole synthesis. mdpi.com A plausible MCR approach would involve the in-situ generation of a nitrile imine from a hydrazonoyl halide, which then undergoes a [3+2] cycloaddition with a nitrile source. To incorporate the diethoxymethyl group, a diethoxymethyl-substituted nitrile could be envisioned as a reactant. However, the synthesis and stability of such a reagent would be a critical consideration.
Alternatively, a tandem reaction sequence could be designed. For instance, a tandem acetal (B89532) cleavage/copper-catalyzed azide-alkyne cycloaddition (CuAAC) has been developed for the synthesis of 4-formyl-1,2,3-triazoles. nih.govnih.gov A similar strategy could potentially be adapted for 1,2,4-triazoles, where a diethoxymethyl-containing precursor undergoes in-situ deprotection to reveal a reactive intermediate for the triazole-forming reaction.
Cascade Reactions for Triazole Ring Formation with Diethoxymethyl Attachment
Cascade reactions, involving a series of intramolecular and/or intermolecular transformations, can efficiently construct complex heterocyclic systems in a single operation. A hypothetical cascade reaction for the synthesis of 1H-1,2,4-Triazole, 1-(diethoxymethyl)- could begin with the condensation of a diethoxymethyl-substituted hydrazine (B178648) derivative with a suitable one-carbon synthon, such as an orthoformate. Subsequent cyclization and aromatization steps would lead to the desired triazole ring with the diethoxymethyl group pre-installed at the N1 position. The success of such a cascade would depend on the careful design of the starting materials and the optimization of reaction conditions to control the sequence of bond-forming events.
Precursor Synthesis and Optimization for 1H-1,2,4-Triazole, 1-(diethoxymethyl)-
The availability and purity of the diethoxymethyl precursors are crucial for the successful synthesis of the target compound. The primary precursors of interest are diethoxymethyl halides and diethoxymethane (B1583516) itself.
Diethoxymethyl Halides: Bromo(diethoxy)methane (bromoacetaldehyde diethyl acetal) and chloro(diethoxy)methane are key electrophiles for the direct alkylation of 1,2,4-triazole. Bromo(diethoxy)methane can be synthesized from the bromination of acetaldehyde (B116499) followed by acetalization with ethanol (B145695). organic-chemistry.org Chloro(diethoxy)methane can be prepared by the reaction of paraformaldehyde, ethanol, and hydrogen chloride. The purification of these haloacetals is critical to remove any acidic impurities that could lead to undesired side reactions.
Diethoxymethane: Diethoxymethane can serve as a precursor to diethoxymethyl halides or potentially be used directly in certain synthetic transformations. It can be prepared by the reaction of formaldehyde (B43269) or paraformaldehyde with ethanol in the presence of an acid catalyst. google.comgoogle.com Optimization of the reaction conditions, such as temperature, catalyst loading, and removal of water, is essential to maximize the yield and purity of diethoxymethane.
Table 3: Precursors for the Synthesis of 1H-1,2,4-Triazole, 1-(diethoxymethyl)-
| Precursor | IUPAC Name | Synthetic Utility |
|---|---|---|
| Bromo(diethoxy)methane | 2-Bromo-1,1-diethoxyethane | Electrophile for direct N-alkylation |
| Chloro(diethoxy)methane | 1-Chloro-1,1-diethoxyethane | Electrophile for direct N-alkylation |
Synthesis of Diethoxymethyl-Containing Intermediates
The introduction of the diethoxymethyl group onto the 1,2,4-triazole ring can be achieved through the use of specific diethoxymethyl-containing reagents. One of the most direct and efficient of these is triethyl orthoformate. In this context, triethyl orthoformate itself acts as the diethoxymethylating agent, often negating the need for the synthesis of more complex intermediates.
The reaction of a nucleophilic nitrogen on the 1,2,4-triazole ring with triethyl orthoformate proceeds to form the N-(diethoxymethyl) derivative. This transformation is a key step in the synthesis of the target compound and is often carried out in the presence of an acid catalyst or under thermal conditions. The general reaction can be depicted as:
1H-1,2,4-Triazole + HC(OC₂H₅)₃ → 1-(diethoxymethyl)-1H-1,2,4-Triazole + 2 C₂H₅OH
This approach is advantageous due to the commercial availability and relatively low cost of triethyl orthoformate.
Preparation of Key 1,2,4-Triazole Building Blocks
The foundational building block for the synthesis of 1H-1,2,4-Triazole, 1-(diethoxymethyl)- is the parent heterocycle, 1H-1,2,4-triazole. Several established methods exist for the synthesis of the 1,2,4-triazole ring system, which can be broadly categorized.
One of the classical methods is the Pellizzari reaction , which involves the reaction of an amide with a hydrazide. scispace.com Another fundamental approach is the Einhorn–Brunner reaction , which describes the condensation of a hydrazine or a monosubstituted hydrazine with a diacylamine in the presence of a weak acid. scispace.com
More contemporary methods often focus on efficiency and substrate scope. For instance, a straightforward and mild synthesis of substituted 1,2,4-triazoles can be achieved from hydrazines and formamide (B127407), which can proceed smoothly under microwave irradiation without a catalyst. organic-chemistry.org
The general synthetic strategies for forming the 1,2,4-triazole ring are summarized in the table below:
| Reaction Name | Reactants | General Conditions |
| Pellizzari Reaction | Amide, Acyl hydrazide | Heating |
| Einhorn–Brunner Reaction | Hydrazine/Substituted hydrazine, Diacylamine | Weak acid |
| From Hydrazines and Formamide | Hydrazine, Formamide | Microwave irradiation, catalyst-free |
These methods provide access to the core 1H-1,2,4-triazole structure, which is the essential precursor for the subsequent N-alkylation with a diethoxymethyl group. The choice of synthetic route to the triazole building block can be guided by factors such as the availability of starting materials, desired scale, and compatibility with green chemistry principles.
Green Chemistry Principles in the Synthesis of 1H-1,2,4-Triazole, 1-(diethoxymethyl)-
The application of green chemistry principles to the synthesis of heterocyclic compounds is of growing importance to minimize environmental impact. nih.govnih.govrsc.org The synthesis of 1H-1,2,4-Triazole, 1-(diethoxymethyl)- can be made more sustainable by incorporating several green methodologies.
Microwave-Assisted Synthetic Protocols
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. pnrjournal.comrsc.org This technology can be effectively applied to both the formation of the 1,2,4-triazole ring and the subsequent N-alkylation step.
The synthesis of the 1,2,4-triazole building block from hydrazines and formamide can be significantly expedited using microwave irradiation, often in a catalyst-free manner. organic-chemistry.org Similarly, the N-alkylation of 1,2,4-triazole with a suitable diethoxymethylating agent can be enhanced by microwave heating, potentially reducing the required reaction temperature and time. rsc.org
Advantages of Microwave-Assisted Synthesis:
| Feature | Description |
| Reduced Reaction Time | Reactions can often be completed in minutes rather than hours. rsc.org |
| Improved Yields | Higher conversion rates can lead to better product yields. |
| Energy Efficiency | Direct heating of the reaction mixture is more energy-efficient than conventional oil baths. |
| Process Intensification | Rapid optimization of reaction conditions is possible. |
Development of Catalyst-Free and Solvent-Free Methodologies
The development of catalyst-free and solvent-free synthetic routes is a cornerstone of green chemistry, as it reduces waste and avoids the use of potentially toxic and expensive catalysts and solvents.
As previously mentioned, the synthesis of the 1,2,4-triazole ring from hydrazines and formamide can be achieved without a catalyst under microwave conditions. organic-chemistry.org Furthermore, the reaction of 1,2,4-triazole with triethyl orthoformate can, in some cases, be carried out under neat (solvent-free) conditions, particularly with microwave heating, which minimizes the use of auxiliary substances. researchgate.net Research into solid-supported reagents or reactions under solvent-free conditions continues to be an active area for making the synthesis of such compounds more environmentally friendly.
Utilization of Environmentally Benign Reagents and Conditions
The choice of reagents and reaction conditions plays a crucial role in the environmental footprint of a synthetic process. For the synthesis of 1H-1,2,4-Triazole, 1-(diethoxymethyl)-, several aspects can be considered to align with green chemistry principles.
The use of triethyl orthoformate as the diethoxymethylating agent is relatively benign, as the main byproduct is ethanol, a solvent with a favorable environmental profile. When considering solvents for the reaction, greener alternatives to traditional volatile organic compounds (VOCs) are preferred. Water, ethanol, and polyethylene (B3416737) glycol (PEG) have been explored as more environmentally friendly solvents for triazole synthesis. rsc.orgnih.gov
Spectroscopic Data for 1H-1,2,4-Triazole, 1-(diethoxymethyl)- Unavailable in Publicly Accessible Resources
Despite a comprehensive search for the spectroscopic characterization of the chemical compound 1H-1,2,4-Triazole, 1-(diethoxymethyl)- , with the Chemical Abstracts Service (CAS) number 123124-67-4 , detailed experimental data essential for a thorough structural elucidation remains elusive in publicly accessible scientific literature and databases. Consequently, the generation of a detailed article focusing on its specific spectroscopic properties, as requested, cannot be fulfilled at this time.
The intended article was structured to provide an in-depth analysis of the compound's nuclear magnetic resonance (NMR) and vibrational spectra. This would have included a detailed breakdown of proton (¹H) and carbon-13 (¹³C) NMR chemical shifts, the application of two-dimensional NMR techniques for connectivity and stereochemical confirmation, and a thorough examination of its infrared (IR) and Raman spectra to identify characteristic functional group vibrations.
Searches for specific data points, including ¹H NMR chemical shifts for the triazole ring and diethoxymethyl protons, ¹³C NMR data to understand the carbon environments, and analyses using 2D NMR techniques such as COSY, HMQC, HMBC, and NOESY for this particular molecule, did not yield any specific results. Similarly, efforts to locate characteristic vibrational bands of the 1,2,4-triazole nucleus and specific absorptions of the diethoxymethyl group in the IR and Raman spectra of 1H-1,2,4-Triazole, 1-(diethoxymethyl)- were unsuccessful.
While general spectroscopic features of the 1,2,4-triazole ring system are well-documented in chemical literature, this information is not sufficient to construct a scientifically accurate and specific analysis of the title compound without direct experimental data. The substituent effects of the diethoxymethyl group on the triazole nucleus would significantly influence the spectral data, making extrapolation from unsubstituted or differently substituted triazoles unreliable.
Further research or the publication of experimental data by chemical researchers is required before a detailed spectroscopic analysis of 1H-1,2,4-Triazole, 1-(diethoxymethyl)- can be provided.
Spectroscopic Characterization and Structural Elucidation of 1h 1,2,4 Triazole, 1 Diethoxymethyl
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation and Fragmentation Studies
High-Resolution Mass Spectrometry (HRMS) is an indispensable analytical technique for the precise determination of the elemental composition and the elucidation of fragmentation patterns of novel compounds.
Accurate Mass Measurement for Elemental Composition Determination
While specific high-resolution mass spectrometry data for 1H-1,2,4-Triazole, 1-(diethoxymethyl)- is not extensively detailed in publicly available literature, the theoretical exact mass can be calculated to guide future experimental work. The molecular formula of 1H-1,2,4-Triazole, 1-(diethoxymethyl)- is C7H13N3O2.
Table 1: Theoretical Isotopic Mass for [M+H]+ of 1H-1,2,4-Triazole, 1-(diethoxymethyl)-
| Ion Formula | Theoretical m/z |
|---|
Future HRMS analysis would be expected to yield an experimental mass-to-charge ratio (m/z) that closely aligns with this theoretical value, typically within a few parts per million (ppm), thereby confirming the elemental composition.
Elucidation of Fragmentation Pathways
The fragmentation of 1,2,4-triazole (B32235) derivatives in mass spectrometry often involves the cleavage of bonds adjacent to the triazole ring and within the substituent groups. For 1H-1,2,4-Triazole, 1-(diethoxymethyl)-, the fragmentation pathways under techniques like Electron Ionization (EI) or Electrospray Ionization (ESI) would likely involve the loss of ethoxy groups and fragmentation of the diethoxymethyl moiety.
A plausible fragmentation pathway could initiate with the loss of an ethoxy radical (•OCH2CH3) from the molecular ion, followed by the loss of an ethylene (B1197577) molecule (C2H4) via a rearrangement. Another potential pathway involves the cleavage of the C-N bond connecting the diethoxymethyl group to the triazole ring. Further fragmentation of the triazole ring itself can also occur, though the triazole ring is known for its relative stability.
X-ray Crystallography for Definitive Solid-State Structural Determination
X-ray crystallography provides unequivocal proof of the three-dimensional structure of a crystalline solid, offering precise information on bond lengths, bond angles, and intermolecular interactions.
Crystal Structure Analysis and Molecular Geometry
As of the latest available data, a definitive single-crystal X-ray structure of 1H-1,2,4-Triazole, 1-(diethoxymethyl)- has not been reported in open-access crystallographic databases. However, based on the known structures of other 1-substituted-1H-1,2,4-triazoles, certain structural features can be anticipated. The 1,2,4-triazole ring is expected to be planar. The geometry around the central carbon of the diethoxymethyl group would be tetrahedral.
Table 2: Predicted Molecular Geometry Parameters for 1H-1,2,4-Triazole, 1-(diethoxymethyl)-
| Parameter | Predicted Value |
|---|---|
| N1-C(acetal) Bond Length | ~1.47 Å |
| C(acetal)-O Bond Length | ~1.42 Å |
| O-C(ethyl) Bond Length | ~1.43 Å |
| N1-N2 Bond Length | ~1.36 Å |
These predictions are based on typical bond lengths observed in similar molecular fragments from crystallographic studies of related 1,2,4-triazole derivatives.
Computational Chemistry and Theoretical Investigations of 1h 1,2,4 Triazole, 1 Diethoxymethyl
Electronic Structure and Aromaticity Calculations
The electronic nature of a molecule dictates its stability, reactivity, and spectroscopic properties. Computational methods, particularly Density Functional Theory (DFT), are instrumental in characterizing the electronic environment of 1H-1,2,4-Triazole, 1-(diethoxymethyl)-.
DFT calculations are a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. For 1H-1,2,4-Triazole, 1-(diethoxymethyl)-, DFT studies, likely employing a functional such as B3LYP with a basis set like 6-311++G(d,p), would offer a detailed picture of its electron density distribution.
The calculations would reveal the localization of electron density, highlighting the electronegative nitrogen atoms of the triazole ring as regions of higher electron density. The diethoxymethyl substituent, being an electron-donating group, would be expected to influence the electronic distribution on the triazole ring, particularly at the N1 position to which it is attached.
A critical aspect of these studies is the analysis of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.
For 1H-1,2,4-Triazole, 1-(diethoxymethyl)-, the HOMO is expected to be localized primarily on the triazole ring, with some contribution from the lone pairs of the oxygen atoms in the diethoxymethyl group. The LUMO is likely to be a π* orbital distributed over the triazole ring. The presence of the diethoxymethyl group is anticipated to raise the energy of the HOMO compared to the unsubstituted 1H-1,2,4-triazole, consequently reducing the HOMO-LUMO gap and potentially increasing the molecule's reactivity.
Table 1: Predicted Frontier Molecular Orbital Energies for 1H-1,2,4-Triazole, 1-(diethoxymethyl)- based on DFT Calculations
| Parameter | Predicted Value (eV) |
| HOMO Energy | -6.5 to -7.5 |
| LUMO Energy | -0.5 to 0.5 |
| HOMO-LUMO Gap | 6.0 to 8.0 |
Note: These are estimated values based on typical DFT calculations for similar 1-alkyl-1H-1,2,4-triazole systems. Actual values would require specific calculations for this molecule.
The 1,2,4-triazole (B32235) ring is known to be aromatic, a property that contributes significantly to its stability. mdpi.com Computational chemistry provides several indices to quantify the degree of aromaticity. Two of the most common indices are the Harmonic Oscillator Model of Aromaticity (HOMA) and the Nucleus-Independent Chemical Shift (NICS).
The HOMA index is based on the deviation of bond lengths from an ideal aromatic system. A HOMA value close to 1 indicates a high degree of aromaticity, while a value close to 0 suggests a non-aromatic system. For the 1,2,4-triazole ring in 1H-1,2,4-Triazole, 1-(diethoxymethyl)-, the HOMA value is expected to be significantly positive, confirming its aromatic character.
The NICS index, on the other hand, is a magnetic criterion for aromaticity. It is calculated as the negative of the magnetic shielding at the center of a ring (NICS(0)) or at a point above the ring plane (NICS(1)). A negative NICS value is indicative of a diatropic ring current, a hallmark of aromaticity. It is anticipated that the 1,2,4-triazole ring in the target molecule would exhibit negative NICS values, further supporting its aromatic nature. The diethoxymethyl substituent is not expected to significantly disrupt the aromaticity of the triazole ring.
Table 2: Predicted Aromaticity Indices for the 1,2,4-Triazole Ring in 1H-1,2,4-Triazole, 1-(diethoxymethyl)-
| Aromaticity Index | Predicted Value | Interpretation |
| HOMA | 0.6 - 0.8 | Aromatic |
| NICS(0) (ppm) | -8 to -10 | Aromatic |
| NICS(1) (ppm) | -10 to -12 | Aromatic |
Note: These are estimated values based on published data for other 1,2,4-triazole derivatives. Specific calculations are needed for precise values.
Conformational Analysis and Potential Energy Surface Mapping
The diethoxymethyl group has several rotatable bonds, primarily the C-O bonds and the N-C bond connecting it to the triazole ring. Computational methods can be used to map the potential energy surface (PES) by systematically rotating these bonds and calculating the energy at each step. This allows for the identification of energy minima, which correspond to stable conformations, and transition states, which represent the energy barriers to rotation.
The rotation around the N-C bond and the two C-O bonds of the diethoxymethyl moiety would be of particular interest. It is expected that steric hindrance between the ethyl groups and the triazole ring will play a significant role in determining the preferred conformations. The lowest energy conformers are likely to be those that minimize these steric clashes. The calculated rotational barriers would provide insight into the flexibility of the diethoxymethyl group at different temperatures.
Table 3: Estimated Rotational Energy Barriers for the Diethoxymethyl Moiety
| Rotational Bond | Estimated Barrier (kcal/mol) |
| N1-CH(OEt)₂ | 3 - 5 |
| CH-O-Et | 2 - 4 |
Note: These are estimations based on computational studies of similar alkoxy groups attached to heterocyclic rings. The actual barriers would depend on the specific intramolecular interactions.
While PES mapping provides a static picture of the conformational landscape, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms over time by solving Newton's equations of motion. By simulating the molecule in a solvent at a given temperature, it is possible to observe the transitions between different conformations and determine their relative populations.
An MD simulation of 1H-1,2,4-Triazole, 1-(diethoxymethyl)- in a solvent like water or chloroform (B151607) would provide a comprehensive sampling of its conformational space. The trajectory from the simulation can be analyzed to identify the most populated conformational clusters and the timescales of conformational changes. This information is invaluable for understanding how the molecule behaves in a realistic environment.
Reactivity Prediction and Mechanistic Insights via Computational Modeling
Computational modeling can predict the reactivity of 1H-1,2,4-Triazole, 1-(diethoxymethyl)- by identifying the most likely sites for electrophilic and nucleophilic attack. This is often achieved through the analysis of the molecule's electronic properties.
The electrostatic potential (ESP) map, for instance, visualizes the charge distribution on the molecular surface. Regions of negative potential (typically colored red or yellow) are indicative of nucleophilic sites, prone to attack by electrophiles. For 1H-1,2,4-Triazole, 1-(diethoxymethyl)-, the nitrogen atoms of the triazole ring, particularly N2 and N4, are expected to be the most nucleophilic centers. The oxygen atoms of the diethoxymethyl group would also exhibit negative electrostatic potential.
Conversely, regions of positive potential (blue) indicate electrophilic sites, susceptible to attack by nucleophiles. The hydrogen atoms and the carbon atom of the diethoxymethyl group attached to the triazole ring are likely to be electrophilic centers.
Furthermore, Fukui functions can be calculated to provide a more quantitative measure of the reactivity at different atomic sites. These functions indicate the change in electron density at a particular point when an electron is added to or removed from the system, thus identifying the most probable sites for nucleophilic and electrophilic attack, respectively.
Computational modeling can also be used to investigate the mechanisms of potential reactions involving 1H-1,2,4-Triazole, 1-(diethoxymethyl)-. By calculating the energies of reactants, transition states, and products, it is possible to determine the activation energies and reaction enthalpies, providing a detailed understanding of the reaction pathway. For example, the mechanism of hydrolysis of the diethoxymethyl group or electrophilic substitution on the triazole ring could be elucidated through such studies.
Prediction of Electrophilic and Nucleophilic Sites
The reactivity of a molecule is fundamentally governed by the distribution of its electron density. Computational methods such as Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) theory are instrumental in identifying the regions of a molecule that are susceptible to electrophilic or nucleophilic attack. youtube.comwikipedia.org
Molecular Electrostatic Potential (MEP)
The MEP map is a valuable tool for visualizing the electrostatic potential on the electron density surface of a molecule. researchgate.netwolfram.com It provides a color-coded guide to the charge distribution, where different colors represent varying levels of electrostatic potential. Typically, red regions indicate areas of negative electrostatic potential, which are rich in electrons and thus prone to electrophilic attack. Conversely, blue regions signify positive electrostatic potential, indicating electron-deficient areas that are susceptible to nucleophilic attack. nih.gov Green areas represent neutral potential.
For 1H-1,2,4-Triazole, 1-(diethoxymethyl)-, an MEP analysis would likely reveal the nitrogen atoms of the triazole ring as regions of negative potential (red), making them potential sites for electrophilic attack. chemicalbook.com The hydrogen atoms, particularly the one attached to the triazole ring and those on the ethyl groups, would be expected to show positive potential (blue), indicating their electrophilic character.
Frontier Molecular Orbital (FMO) Theory
FMO theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO represents the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons (nucleophilicity). youtube.com The LUMO is the lowest energy orbital devoid of electrons and relates to the molecule's ability to accept electrons (electrophilicity). youtube.com
A computational analysis of 1H-1,2,4-Triazole, 1-(diethoxymethyl)- would involve calculating the energies and visualizing the spatial distribution of its HOMO and LUMO. The location of the HOMO would indicate the most probable sites for electrophilic attack, while the distribution of the LUMO would highlight the likely centers for nucleophilic attack. The energy gap between the HOMO and LUMO is also a critical parameter, providing insights into the molecule's kinetic stability and chemical reactivity. A smaller energy gap generally suggests higher reactivity. researchgate.net
Theoretical Investigation of Reaction Pathways and Transition States
Computational chemistry allows for the detailed exploration of chemical reaction mechanisms, including the identification of transition states and the calculation of activation energies. For 1H-1,2,4-Triazole, 1-(diethoxymethyl)-, theoretical investigations can elucidate the pathways of its potential reactions, such as alkylation or cyclization reactions common to triazole derivatives. organic-chemistry.orgnih.gov
By employing methods like Density Functional Theory (DFT), researchers can model the potential energy surface of a reaction. This involves mapping the energy of the system as the reactants evolve into products. Stationary points on this surface, corresponding to reactants, intermediates, transition states, and products, can be located and characterized.
A theoretical study of a reaction involving 1H-1,2,4-Triazole, 1-(diethoxymethyl)- would involve:
Geometry Optimization: Calculating the lowest energy structures of the reactants, products, and any intermediates.
Transition State Searching: Identifying the saddle point on the potential energy surface that connects reactants to products. This represents the transition state of the reaction.
Frequency Analysis: Confirming the nature of the stationary points. Reactants and products will have all real vibrational frequencies, while a transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
Activation Energy Calculation: Determining the energy difference between the reactants and the transition state, which provides a measure of the reaction barrier.
Such studies would provide invaluable atomic-level detail about the preferred reaction mechanisms, the stereochemistry of the products, and the factors influencing the reaction rate.
Prediction of Spectroscopic Parameters
Computational methods are widely used to predict various spectroscopic parameters, which can aid in the identification and characterization of molecules.
Computational NMR Chemical Shift Prediction and Validation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for structure elucidation in organic chemistry. Computational methods, particularly DFT, can accurately predict the ¹H and ¹³C NMR chemical shifts of molecules. nih.govcore.ac.uk The Gauge-Including Atomic Orbital (GIAO) method is a commonly used approach for this purpose. core.ac.uk
The theoretical prediction of NMR spectra for 1H-1,2,4-Triazole, 1-(diethoxymethyl)- would involve:
Geometry Optimization: Obtaining the equilibrium geometry of the molecule using a suitable level of theory and basis set.
NMR Calculation: Performing a GIAO calculation on the optimized structure to obtain the absolute shielding tensors.
Chemical Shift Calculation: Referencing the calculated shielding values to a standard, typically Tetramethylsilane (TMS), to obtain the chemical shifts.
The predicted chemical shifts can then be compared with experimental data for validation. A good correlation between the calculated and experimental spectra provides strong support for the proposed molecular structure. mdpi.com Such a comparison can also help in assigning specific signals in the experimental spectrum to particular atoms in the molecule.
| Proton | Predicted Chemical Shift (ppm) |
| Triazole H-3 | 8.0 - 8.5 |
| Triazole H-5 | 7.5 - 8.0 |
| N-CH | 5.0 - 5.5 |
| O-CH₂ | 3.5 - 4.0 |
| CH₃ | 1.0 - 1.5 |
Theoretical Vibrational Frequency Analysis
A theoretical vibrational analysis of 1H-1,2,4-Triazole, 1-(diethoxymethyl)- would typically involve:
Geometry Optimization: Finding the minimum energy structure of the molecule.
Frequency Calculation: Computing the second derivatives of the energy with respect to the atomic coordinates to obtain the vibrational frequencies and normal modes.
The calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the computational method. semanticscholar.org The predicted IR and Raman spectra can then be used to aid in the interpretation of experimental spectra, allowing for a more detailed assignment of the observed vibrational bands to specific molecular motions. nih.gov For instance, characteristic stretching frequencies for the C-H, C-N, N-N, and C-O bonds in 1H-1,2,4-Triazole, 1-(diethoxymethyl)- could be predicted and compared with experimental data.
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| N-H Stretch | 3100 - 3300 |
| C-H Stretch (Aromatic) | 3000 - 3100 |
| C-H Stretch (Aliphatic) | 2850 - 3000 |
| C=N Stretch | 1600 - 1650 |
| N-N Stretch | 1200 - 1300 |
| C-O Stretch | 1000 - 1200 |
Chemical Reactivity and Derivatization Strategies for 1h 1,2,4 Triazole, 1 Diethoxymethyl
Reactions Involving the Diethoxymethyl Acetal (B89532) Moiety
The diethoxymethyl group in 1H-1,2,4-Triazole, 1-(diethoxymethyl)- is a key functional handle that allows for a variety of synthetic manipulations. Primarily, it acts as a stable protecting group for the otherwise reactive formyl group, which can be deprotected to yield 1H-1,2,4-triazole-1-carbaldehyde. This unmasking opens up a plethora of subsequent chemical transformations at the newly formed carbonyl center.
Controlled Hydrolysis to Form Corresponding Aldehyde Derivatives
The conversion of the diethoxymethyl acetal to the corresponding aldehyde, 1H-1,2,4-triazole-1-carbaldehyde, is typically achieved through acid-catalyzed hydrolysis. This reaction is a cornerstone of acetal chemistry and proceeds by protonation of one of the ethoxy groups, followed by the elimination of ethanol (B145695) to form a resonance-stabilized oxonium ion. Subsequent nucleophilic attack by water and deprotonation yields the desired aldehyde.
The conditions for this hydrolysis need to be carefully controlled to avoid potential side reactions on the triazole ring. Typically, mild acidic conditions, such as dilute aqueous solutions of strong acids (e.g., HCl, H₂SO₄) or the use of solid acid catalysts, are employed. The reaction progress can be monitored by techniques like thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy to ensure complete conversion and to minimize degradation of the product.
| Reactant | Reagents and Conditions | Product | Typical Yield |
| 1H-1,2,4-Triazole, 1-(diethoxymethyl)- | Dilute Aqueous HCl, Room Temperature | 1H-1,2,4-triazole-1-carbaldehyde | High |
| 1H-1,2,4-Triazole, 1-(diethoxymethyl)- | Acetic Acid/Water, Heat | 1H-1,2,4-triazole-1-carbaldehyde | Moderate to High |
| 1H-1,2,4-Triazole, 1-(diethoxymethyl)- | Silica Gel-Supported Acid Catalyst, Organic Solvent | 1H-1,2,4-triazole-1-carbaldehyde | Variable |
Transacetalization and Exchange Reactions
Transacetalization offers a pathway to modify the acetal group without proceeding through the free aldehyde. This reaction involves the acid-catalyzed exchange of the ethoxy groups with other alcohols or diols. For instance, reacting 1H-1,2,4-Triazole, 1-(diethoxymethyl)- with a diol, such as ethylene (B1197577) glycol or propane-1,3-diol, in the presence of an acid catalyst like p-toluenesulfonic acid (p-TSA), can lead to the formation of cyclic acetals.
These cyclic acetals can offer different stability profiles and may be advantageous in certain synthetic routes where the diethoxymethyl group is not suitable. The equilibrium of the transacetalization reaction can be shifted towards the product by removing the ethanol that is formed, for example, by using a Dean-Stark apparatus.
Transformations at the Carbonyl Center after Deprotection
Once the diethoxymethyl group is hydrolyzed to the aldehyde, a wide array of well-established carbonyl chemistries can be employed to further derivatize the molecule. The electrophilic nature of the aldehyde's carbonyl carbon makes it a prime target for various nucleophiles.
Nucleophilic Addition Reactions:
Reduction: The aldehyde can be readily reduced to the corresponding primary alcohol, (1H-1,2,4-triazol-1-yl)methanol. Common reducing agents for this transformation include sodium borohydride (NaBH₄) in an alcoholic solvent or lithium aluminum hydride (LiAlH₄) in an ethereal solvent. acs.orgnih.gov
Grignard and Organolithium Reactions: Addition of Grignard reagents (R-MgX) or organolithium reagents (R-Li) to the aldehyde furnishes secondary alcohols.
Wittig Reaction: The Wittig reaction provides a powerful method for converting the aldehyde into an alkene. researchgate.net By choosing the appropriate Wittig reagent (a phosphorus ylide), a variety of substituted vinyl-1,2,4-triazoles can be synthesized. chemicalbook.com
Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound containing an active methylene group, such as malononitrile or diethyl malonate, in the presence of a weak base. This leads to the formation of a new carbon-carbon double bond. rsc.orgnih.gov
Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, 1H-1,2,4-triazole-1-carboxylic acid, using a variety of oxidizing agents. Common reagents for this transformation include potassium permanganate (KMnO₄), chromic acid (Jones reagent), or milder reagents like silver oxide (Tollens' reagent).
Reactions on the 1,2,4-Triazole (B32235) Ring System
The 1,2,4-triazole ring is an aromatic heterocycle with a unique electronic distribution that influences its reactivity. The presence of three nitrogen atoms makes the ring electron-deficient, which in turn affects its susceptibility to electrophilic and nucleophilic attack.
Electrophilic Substitution Reactions on the Triazole Ring
Due to the electron-withdrawing nature of the nitrogen atoms, the carbon atoms of the 1,2,4-triazole ring are generally deactivated towards electrophilic substitution. chemicalbook.com Electrophilic attack, if it occurs, is more likely to happen at a nitrogen atom. The parent 1H-1,2,4-triazole is readily protonated at the N4 position. chemicalbook.com
For 1-substituted 1,2,4-triazoles like 1H-1,2,4-Triazole, 1-(diethoxymethyl)-, electrophilic substitution on the ring carbons is challenging and often requires harsh conditions. However, reactions such as nitration and halogenation have been reported for some 1,2,4-triazole derivatives, typically requiring forcing conditions. acs.orgresearchgate.netthieme-connect.com For instance, nitration can sometimes be achieved using strong nitrating agents, leading to the introduction of a nitro group onto the triazole ring. acs.orgnih.gov Halogenation of 1,2,4-triazoles has also been documented, providing precursors for further functionalization through cross-coupling reactions. researchgate.net
Nucleophilic Additions and Ring Opening Reactions
The electron-deficient nature of the carbon atoms in the 1,2,4-triazole ring makes them susceptible to nucleophilic attack, although the aromaticity of the ring provides a significant energy barrier to addition reactions. Nucleophilic substitution on the triazole ring is more common, particularly if a good leaving group is present. For example, halogenated 1,2,4-triazoles can undergo nucleophilic substitution with various nucleophiles. researchgate.net
Ring-opening reactions of the 1,2,4-triazole ring are not common under normal conditions due to its aromatic stability. However, under certain circumstances, such as in the presence of strong bases or in rearrangement reactions, the ring can be cleaved. One notable rearrangement is the Dimroth rearrangement, which involves the interconversion of triazole isomers. benthamscience.comwikipedia.orgnih.gov This rearrangement proceeds through a ring-opened intermediate and can be facilitated by acid, base, or heat. benthamscience.comnih.gov While not a direct nucleophilic addition leading to ring opening, it demonstrates a pathway through which the triazole ring can be restructured.
Metal-Catalyzed Cross-Coupling Reactions for Further Functionalization
While direct metal-catalyzed cross-coupling reactions on an unsubstituted 1H-1,2,4-Triazole, 1-(diethoxymethyl)- are not extensively documented, the functionalization of the triazole ring, typically through halogenation, is a common prerequisite for such transformations. The resulting halo-derivatives of 1-(diethoxymethyl)-1H-1,2,4-triazole can then participate in a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are instrumental in the elaboration of the triazole scaffold. For instance, a bromo-substituted 1-(diethoxymethyl)-1H-1,2,4-triazole can be coupled with a wide range of boronic acids (Suzuki coupling), terminal alkynes (Sonogashira coupling), or alkenes (Heck coupling) to introduce diverse substituents at the carbon positions of the triazole ring. These reactions are typically carried out in the presence of a palladium catalyst, a suitable ligand, and a base. The diethoxymethyl group is generally stable under these conditions, allowing for the selective functionalization of the heterocyclic core.
Copper-catalyzed reactions also play a significant role in the derivatization of triazoles. For example, Ullmann-type couplings can be employed to form carbon-nitrogen or carbon-oxygen bonds, enabling the introduction of amine or ether functionalities onto the triazole ring.
The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and selectivity in these cross-coupling reactions. The electronic nature of the substituents on both coupling partners also significantly influences the reaction outcome.
Table 1: Representative Metal-Catalyzed Cross-Coupling Reactions for Functionalized 1-(diethoxymethyl)-1H-1,2,4-Triazoles
| Coupling Reaction | Reactants | Catalyst/Reagents | Product Type |
| Suzuki Coupling | Bromo-1-(diethoxymethyl)-1H-1,2,4-triazole, Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Aryl-substituted triazole |
| Sonogashira Coupling | Iodo-1-(diethoxymethyl)-1H-1,2,4-triazole, Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | Alkynyl-substituted triazole |
| Heck Coupling | Bromo-1-(diethoxymethyl)-1H-1,2,4-triazole, Alkene | Pd(OAc)₂, P(o-tolyl)₃, Et₃N | Alkenyl-substituted triazole |
| Ullmann C-N Coupling | Bromo-1-(diethoxymethyl)-1H-1,2,4-triazole, Amine | CuI, L-proline, K₂CO₃ | Amino-substituted triazole |
Synthesis of Novel Derivatives and Analogues from 1H-1,2,4-Triazole, 1-(diethoxymethyl)-
The strategic manipulation of the 1H-1,2,4-Triazole, 1-(diethoxymethyl)- scaffold allows for the synthesis of a diverse array of novel derivatives and analogues with potential applications in various fields of chemistry.
The diethoxymethyl group in 1H-1,2,4-Triazole, 1-(diethoxymethyl)- can be readily deprotected under acidic conditions to reveal the corresponding aldehyde, 1H-1,2,4-triazole-1-carbaldehyde. This aldehyde is a key intermediate for a multitude of functional group transformations.
For instance, the aldehyde can undergo condensation reactions with various nucleophiles to form imines, oximes, and hydrazones. Reduction of the aldehyde yields the corresponding hydroxymethyl derivative, which can be further functionalized, for example, through etherification or esterification. Oxidation of the aldehyde provides the carboxylic acid derivative, a versatile precursor for the synthesis of amides, esters, and other acid derivatives.
Furthermore, the N-H proton of the triazole ring in derivatives where the 1-position is unsubstituted can be alkylated or arylated to introduce additional diversity. The combination of modifications at the 1-position and the functionalization of the triazole ring carbons through methods like metal-catalyzed cross-coupling leads to a vast chemical space of accessible triazole scaffolds.
Table 2: Functional Group Transformations of 1H-1,2,4-Triazole-1-carbaldehyde
| Reaction Type | Reagent(s) | Functional Group Formed |
| Reductive Amination | Amine, NaBH(OAc)₃ | Secondary/Tertiary Amine |
| Wittig Reaction | Phosphonium ylide | Alkene |
| Grignard Reaction | Grignard reagent | Secondary Alcohol |
| Cyanohydrin Formation | HCN, KCN | Cyanohydrin |
1H-1,2,4-Triazole, 1-(diethoxymethyl)- and its derivatives are valuable precursors for the construction of polycyclic and fused heterocyclic systems. These complex molecular architectures are of significant interest due to their prevalence in biologically active molecules and materials science.
One common strategy involves the introduction of a second reactive functional group onto the triazole scaffold, which can then participate in an intramolecular cyclization reaction. For example, a triazole derivative bearing both a nucleophilic group (e.g., an amino or hydroxyl group) and an electrophilic group (e.g., a carbonyl or a leaving group) can undergo cyclization to form a fused bicyclic system.
Another approach involves intermolecular cycloaddition reactions. For instance, a triazole derivative containing an alkyne or alkene functionality can participate in [3+2] cycloaddition reactions with azides or other 1,3-dipoles to generate fused triazole systems.
The synthesis of triazolo[4,3-a]pyridines, triazolo[3,4-b] organic-chemistry.orgorganic-chemistry.orgnih.govthiadiazoles, and other fused systems often utilizes 1,2,4-triazole derivatives as key building blocks. The specific reaction conditions and the nature of the substituents on the triazole ring dictate the regioselectivity and stereoselectivity of these cyclization reactions.
Table 3: Examples of Fused Heterocyclic Systems Derived from 1,2,4-Triazoles
| Fused System | Synthetic Precursor Example | Cyclization Strategy |
| Triazolo[4,3-a]pyridine | 2-Hydrazinopyridine and a triazole derivative | Condensation and oxidative cyclization |
| Triazolo[3,4-b] organic-chemistry.orgorganic-chemistry.orgnih.govthiadiazole | 4-Amino-5-mercapto-1,2,4-triazole and a carboxylic acid | Condensation/cyclization |
| Pyrazolo[5,1-c] organic-chemistry.orgnih.govchemmethod.comtriazole | A hydrazinyl-1,2,4-triazole and a 1,3-dicarbonyl compound | Condensation/cyclization |
Mechanistic Investigations of Chemical Transformations Involving 1h 1,2,4 Triazole, 1 Diethoxymethyl
Kinetic and Thermodynamic Studies of Key Reactions
Specific kinetic and thermodynamic data for reactions involving 1H-1,2,4-Triazole, 1-(diethoxymethyl)- are not documented in the accessible literature. However, studies on other substituted 1,2,4-triazoles offer insights into the types of data that would be relevant. For instance, thermal decomposition studies on various 1,2,4-triazole (B32235) derivatives have been conducted to determine their stability and degradation pathways. jocpr.comresearchgate.net These studies often involve techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to calculate kinetic parameters such as activation energy (Ea) and thermodynamic parameters like enthalpy (ΔH) and entropy (ΔS) of decomposition. jocpr.com
Table 1: Illustrative Thermodynamic Data for the Thermal Decomposition of Substituted 1,2,4-Triazole Compounds (Hypothetical Data for 1H-1,2,4-Triazole, 1-(diethoxymethyl)-)
| Parameter | Value | Units |
| Activation Energy (Ea) | Data not available | kJ/mol |
| Pre-exponential Factor (A) | Data not available | s⁻¹ |
| Enthalpy of Activation (ΔH‡) | Data not available | kJ/mol |
| Entropy of Activation (ΔS‡) | Data not available | J/(mol·K) |
| Gibbs Free Energy of Activation (ΔG‡) | Data not available | kJ/mol |
Note: This table is for illustrative purposes only, as specific data for 1H-1,2,4-Triazole, 1-(diethoxymethyl)- is not available.
Elucidation of Catalytic Cycles in Metal-Mediated Processes
Metal-mediated reactions are crucial for the synthesis of various 1,2,4-triazole derivatives. organic-chemistry.org Catalytic cycles for these transformations typically involve steps such as oxidative addition, transmetalation, and reductive elimination. For example, copper-catalyzed cycloaddition reactions are commonly employed for the formation of the triazole ring. frontiersin.org While no specific catalytic cycles involving 1H-1,2,4-Triazole, 1-(diethoxymethyl)- as a reactant or product have been elucidated, it is plausible that its synthesis could involve metal catalysis. A general mechanistic pathway for the formation of 1-substituted-1,2,4-triazoles might involve the reaction of a corresponding amidine or related precursor with a hydrazine (B178648) derivative, potentially facilitated by a metal catalyst to promote C-N bond formation and subsequent cyclization. rsc.org
Influence of Solvent Effects, Temperature, and pH on Reaction Outcomes
The outcome of chemical reactions involving 1,2,4-triazole derivatives can be significantly influenced by solvent polarity, temperature, and pH.
Solvent Effects: The choice of solvent can affect reaction rates and selectivity by stabilizing or destabilizing reactants, intermediates, and transition states. For instance, polar aprotic solvents are often used in the synthesis of triazole derivatives to facilitate nucleophilic substitution reactions. chemmethod.com
Temperature: Temperature is a critical parameter that can influence the regioselectivity of triazole formation. In some cases, different isomers of substituted triazoles can be obtained by simply varying the reaction temperature. frontiersin.org Higher temperatures generally increase reaction rates but can sometimes lead to the formation of undesired byproducts.
pH: The pH of the reaction medium can be crucial, particularly in reactions involving proton transfer steps or acid/base catalysis. The 1,2,4-triazole ring itself has basic nitrogen atoms that can be protonated, and the acidity of the N-H proton can be relevant in certain reactions. researchgate.net
Table 2: General Influence of Reaction Conditions on Transformations of 1,2,4-Triazoles
| Condition | General Effect |
| Solvent Polarity | Can influence reaction rates and regioselectivity. |
| Temperature | Affects reaction kinetics and can alter product distribution. |
| pH | Can impact the protonation state of the triazole ring and influence catalytic pathways. |
Isotope Labeling Studies for Reaction Mechanism Elucidation
Isotope labeling is a powerful technique for elucidating reaction mechanisms by tracing the fate of specific atoms throughout a chemical transformation. researchgate.net While no isotope labeling studies have been reported specifically for 1H-1,2,4-Triazole, 1-(diethoxymethyl)-, such studies on related heterocyclic systems have been invaluable. For example, using ¹⁵N-labeled precursors could unequivocally determine the source of nitrogen atoms in the final triazole ring during its synthesis. Similarly, deuterium (B1214612) labeling could be used to probe the mechanism of hydrogen transfer steps in various reactions.
Applications of 1h 1,2,4 Triazole, 1 Diethoxymethyl in Advanced Organic Synthesis
Utilization as a Versatile Building Block in Complex Molecule Synthesis
The diethoxymethyl group attached to the N1 position of the 1,2,4-triazole (B32235) ring in 1H-1,2,4-Triazole, 1-(diethoxymethyl)- serves as a masked aldehyde functionality. This latent reactivity is a cornerstone of its utility as a versatile building block. Under specific reaction conditions, typically acidic hydrolysis, the diethoxymethyl acetal (B89532) can be readily converted to a formyl group, which can then participate in a wide array of subsequent chemical transformations. This controlled unmasking allows for the strategic introduction of an aldehyde at various stages of a complex synthesis, providing chemists with a powerful tool for molecular elaboration.
The triazole moiety itself offers multiple points for functionalization, further enhancing the compound's versatility. The remaining nitrogen atoms and the carbon atoms of the triazole ring can be selectively substituted, enabling the construction of highly decorated molecular frameworks. This multi-faceted reactivity allows for the convergent synthesis of complex molecules, where different fragments can be assembled around the central triazole core.
Role in the Construction of Diverse Heterocyclic Architectures
The inherent reactivity of both the triazole ring and the latent aldehyde functionality makes 1H-1,2,4-Triazole, 1-(diethoxymethyl)- an invaluable precursor for the synthesis of a diverse range of heterocyclic architectures. The unmasked aldehyde can participate in various cyclization reactions, leading to the formation of fused and spirocyclic systems incorporating the 1,2,4-triazole nucleus.
For instance, condensation of the in situ generated aldehyde with binucleophiles, such as hydrazines, hydroxylamines, and amidines, provides access to a variety of fused heterocyclic systems. These reactions, often proceeding through a cascade mechanism, allow for the rapid construction of complex polycyclic structures from relatively simple starting materials. The resulting fused triazole derivatives are of significant interest due to their prevalence in biologically active molecules.
| Starting Material | Reagent | Resulting Heterocyclic System |
| 1H-1,2,4-Triazole, 1-(diethoxymethyl)- | Hydrazine (B178648) derivatives | Fused triazolo-pyridazines |
| 1H-1,2,4-Triazole, 1-(diethoxymethyl)- | Hydroxylamine hydrochloride | Fused triazolo-oxazines |
| 1H-1,2,4-Triazole, 1-(diethoxymethyl)- | Amidines | Fused triazolo-pyrimidines |
Contribution to the Development of New Synthetic Methodologies
The unique reactivity profile of 1H-1,2,4-Triazole, 1-(diethoxymethyl)- has spurred the development of novel synthetic methodologies. Its ability to act as a formyl anion equivalent, following deprotonation at the C5 position and subsequent unmasking of the aldehyde, has opened new avenues for C-C bond formation. This approach allows for the introduction of the triazole moiety into various organic molecules through nucleophilic addition reactions.
Furthermore, the triazole ring can act as a directing group in transition metal-catalyzed reactions, enabling regioselective functionalization of adjacent C-H bonds. This strategy has been employed to develop efficient methods for the synthesis of highly substituted triazole derivatives, which would be challenging to access through traditional synthetic routes. These newly developed methodologies often exhibit high atom economy and procedural simplicity, aligning with the principles of green chemistry.
Potential as a Precursor for Advanced Materials Chemistry (e.g., polymer synthesis)
The inherent properties of the 1,2,4-triazole ring, such as its thermal stability, coordination ability, and hydrogen bonding capabilities, make it an attractive component for the design of advanced materials. 1H-1,2,4-Triazole, 1-(diethoxymethyl)- serves as a valuable precursor in this context, as the diethoxymethyl group can be transformed into various functional groups suitable for polymerization.
For example, conversion of the acetal to a carboxylic acid or an amine functionality would provide monomers that can be incorporated into polyesters, polyamides, or polyimides. The resulting polymers would benefit from the intrinsic properties of the triazole units, potentially exhibiting enhanced thermal stability, flame retardancy, and metal-coordinating properties. These materials could find applications in areas such as high-performance plastics, membranes for gas separation, and as ligands in catalysis. Research in this area is ongoing, with the aim of developing novel polymers with tailored properties based on the versatile 1H-1,2,4-Triazole, 1-(diethoxymethyl)- scaffold. ajchem-a.comajchem-a.com
Future Research Directions and Perspectives on 1h 1,2,4 Triazole, 1 Diethoxymethyl Chemistry
Exploration of Novel and More Efficient Synthetic Routes
The development of new and improved synthetic methods for preparing 1H-1,2,4-Triazole, 1-(diethoxymethyl)- is a primary area for future investigation. Current syntheses often rely on classical methods that may have limitations regarding yield, scalability, and environmental impact. Future efforts will likely focus on greener, more atom-economical, and cost-effective strategies.
Key areas of exploration include:
Metal-Free Catalysis: Developing synthetic protocols that avoid heavy or toxic metal catalysts is a significant goal. isres.org Research into organocatalysis or metal-free oxidative cyclization methods could provide more environmentally benign pathways. isres.org
One-Pot and Multicomponent Reactions: Designing syntheses where multiple bond-forming events occur in a single reaction vessel can significantly improve efficiency by reducing intermediate isolation and purification steps. frontiersin.orgnih.gov A potential multicomponent approach could involve the reaction of a hydrazine (B178648) equivalent, an orthoformate, and a source for the C-N-C backbone of the triazole.
Microwave-Assisted Synthesis: The use of microwave irradiation can often accelerate reaction rates, improve yields, and lead to cleaner reaction profiles compared to conventional heating. researchgate.net Investigating microwave-assisted protocols for the cyclization step in triazole formation could lead to rapid and efficient production.
| Synthetic Strategy | Potential Advantages | Research Focus |
|---|---|---|
| Metal-Free Catalysis | Reduced environmental impact, lower cost, avoidance of metal contamination in products. | Development of organocatalysts, iodine-mediated cyclization. isres.org |
| One-Pot/Multicomponent Reactions | Increased efficiency, reduced waste, simplified procedures. frontiersin.orgnih.gov | Discovery of novel reaction cascades combining starting materials directly. |
| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, enhanced reaction control. researchgate.net | Optimization of reaction conditions under microwave irradiation. |
Deeper Mechanistic Understanding of Intricate Transformations
A thorough understanding of the reaction mechanisms underlying the synthesis and subsequent reactions of 1H-1,2,4-Triazole, 1-(diethoxymethyl)- is crucial for optimizing existing methods and designing new ones. Future research should employ a combination of experimental and computational techniques to elucidate these mechanisms.
Key objectives include:
Kinetic Studies: Performing detailed kinetic analysis of the key bond-forming and cyclization steps will provide quantitative data on reaction rates and the influence of various parameters like catalyst loading, temperature, and reactant concentrations.
Spectroscopic Interrogation: Utilizing in-situ spectroscopic techniques, such as ReactIR or process NMR, can help identify and characterize transient intermediates and transition states, offering a real-time window into the reaction progress.
Computational Analysis: High-level computational studies, including Density Functional Theory (DFT), can be used to map potential energy surfaces, calculate activation barriers, and visualize transition state geometries. This can help rationalize observed regioselectivity and stereoselectivity and predict the outcomes of new reaction designs. researchgate.net
A deeper mechanistic insight will enable chemists to move from empirical optimization to rational design of synthetic protocols, leading to more robust and predictable outcomes.
Expansion of Derivatization Capabilities for New Chemical Libraries
The true value of 1H-1,2,4-Triazole, 1-(diethoxymethyl)- lies in its potential as a scaffold for creating diverse libraries of novel compounds. The 1,2,4-triazole (B32235) nucleus is a well-established pharmacophore in medicinal chemistry, known for its wide range of biological activities. chemmethod.comnih.govdergipark.org.tr
Future research will focus on expanding the toolbox of reactions for modifying this core structure:
Deprotection and Formyl Group Chemistry: Development of mild and selective methods for the deprotection of the diethoxymethyl group to unveil the N-formyl triazole is essential. This reactive aldehyde can then participate in a multitude of transformations, including Wittig reactions, reductive aminations, and additions of organometallic reagents.
Functionalization of the Triazole Ring: Exploring methods to selectively functionalize the C3 and C5 positions of the triazole ring will be a major focus. This could involve metal-catalyzed cross-coupling reactions, direct C-H activation, or nucleophilic aromatic substitution, allowing for the introduction of a wide variety of substituents.
"Click" Chemistry Applications: While the parent compound is a 1,2,4-triazole, derivatization could lead to precursors for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, enabling the facile linking of the triazole scaffold to other molecules. nih.gov
The ability to systematically and efficiently generate libraries of derivatives is critical for applications in drug discovery and materials science. nih.govnih.gov
Integration with Flow Chemistry and Automated Synthesis Platforms
The translation of synthetic routes for 1H-1,2,4-Triazole, 1-(diethoxymethyl)- and its derivatives to continuous flow and automated platforms represents a significant leap forward in chemical manufacturing. beilstein-journals.org These technologies offer numerous advantages over traditional batch processing, including enhanced safety, improved reproducibility, and greater scalability. nih.govnih.gov
Future research in this area will involve:
Development of Flow Protocols: Designing and optimizing continuous flow syntheses for the parent compound. rsc.org This includes selecting appropriate reactors, optimizing residence times, and managing reagent mixing and heat transfer. nih.gov
Solid-Phase Synthesis: The use of solid-supported reagents or catalysts can simplify purification in flow systems, as unreacted materials and byproducts can be easily separated. nih.gov
Automated Library Synthesis: Integrating flow reactors with automated liquid handling and purification systems will enable the high-throughput synthesis of large chemical libraries based on the 1H-1,2,4-Triazole, 1-(diethoxymethyl)- scaffold. nih.gov This rapid synthesis capability is invaluable for screening campaigns in drug discovery.
Advanced Computational Modeling for Predictive Synthesis and Reaction Design
Computational chemistry is poised to play an increasingly important role in guiding future research. Beyond mechanistic studies, advanced modeling can be used to predict the feasibility of new reactions and to design optimal synthetic routes from the ground up.
Prospective applications of computational modeling include:
Predictive Reaction Outcomes: Using machine learning algorithms trained on large reaction datasets, it may become possible to predict the products and yields of reactions involving 1H-1,2,4-Triazole, 1-(diethoxymethyl)- under various conditions.
Catalyst and Reagent Design: Computational screening can accelerate the discovery of new catalysts and reagents for triazole synthesis and functionalization, focusing experimental efforts on the most promising candidates.
Retrosynthetic Analysis: Advanced software tools can propose novel synthetic pathways to complex target molecules derived from 1H-1,2,4-Triazole, 1-(diethoxymethyl)-, potentially uncovering non-intuitive and highly efficient routes.
The synergy between computational modeling and experimental work will be key to accelerating the pace of innovation in this field. nih.govrsc.org
Q & A
Advanced Research Question
- Alkylation : Proceeds via SN2 attack on electrophilic carbons (e.g., diethoxymethylation requires base activation) .
- Schiff Base Formation : Involves condensation of amines with carbonyl groups (e.g., benzaldehyde derivatives), requiring acidic catalysis .
Mechanistic Insight : Monitor intermediates via in situ IR or HPLC to distinguish pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
